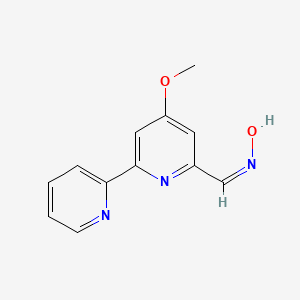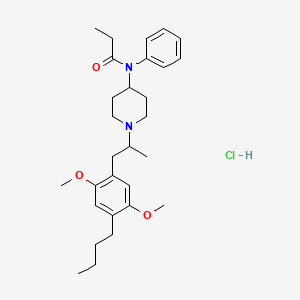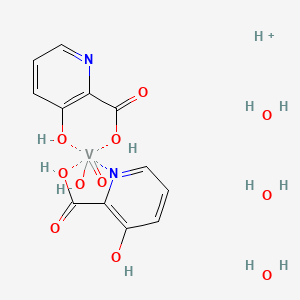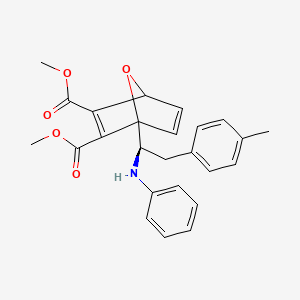
Benzoporphyrin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoporphyrin D is a derivative of porphyrin, a class of organic compounds known for their extensive conjugated systems and significant roles in biological systems, such as hemoglobin and chlorophyll. This compound is particularly notable for its applications in photodynamic therapy, where it serves as a photosensitizer to treat various medical conditions, including cancer.
准备方法
Synthetic Routes and Reaction Conditions: Benzoporphyrin D can be synthesized through several methods, including the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method involves the use of a template condensation reaction, which simplifies the synthesis process and yields analytically pure benzoporphyrins .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions followed by purification steps such as chromatography. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions: Benzoporphyrin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are useful in various applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it suitable for specific uses.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the benzoporphyrin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are employed under controlled conditions.
Major Products: The major products of these reactions include various benzoporphyrin derivatives with altered electronic and photophysical properties, which can be tailored for specific applications.
科学研究应用
Benzoporphyrin D has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: this compound is employed in studies of cellular processes and as a fluorescent marker.
Industry: It is used in the development of optical sensors and materials for electronic devices.
作用机制
Benzoporphyrin D exerts its effects primarily through the generation of reactive oxygen species when activated by light. This process involves the absorption of light, which excites the benzoporphyrin molecule to a higher energy state. The excited molecule then transfers energy to molecular oxygen, producing singlet oxygen and other reactive oxygen species. These reactive species cause localized damage to cellular structures, leading to cell death .
相似化合物的比较
Tetrabenzoporphyrin: Similar in structure but with four benzene rings fused to the porphyrin core.
Phthalocyanine: Another porphyrin-like compound with extensive conjugation and similar applications in photodynamic therapy.
Chlorin: A reduced form of porphyrin with different photophysical properties.
Uniqueness: Benzoporphyrin D is unique due to its specific absorption properties and high efficiency in generating reactive oxygen species. Its structure allows for fine-tuning of its photophysical properties, making it highly versatile for various applications .
属性
分子式 |
C42H44N4O8 |
|---|---|
分子量 |
732.8 g/mol |
IUPAC 名称 |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50) |
InChI 键 |
UYFSAPNRJIQXGN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)

![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)



![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783607.png)
![dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)
